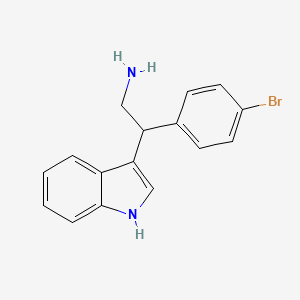

2-(4-bromophenyl)-2-(1H-indol-3-yl)ethanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

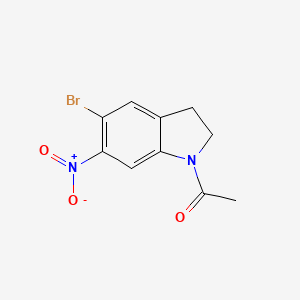

2-(4-bromophenyl)-2-(1H-indol-3-yl)ethanamine, also known as BIE, is a synthetic compound that has been widely studied for its potential applications in scientific research. It is a heterocyclic compound consisting of an indole ring and a bromophenyl group. BIE has been studied for its ability to interact with various biological receptors, making it a useful tool for studying the behavior of these receptors in a laboratory setting.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

A series of derivatives of 2-(1H-indol-3-yl)ethanamine have demonstrated significant in vitro antibacterial and antifungal activities, suggesting potential use in combating various microbial infections (Kumbhare et al., 2013).

Anticancer Properties

Modifications in the chemical structure of marine bisindole alkaloids, related to 2-(4-bromophenyl)-2-(1H-indol-3-yl)ethanamine, have been studied for their apoptotic action in cancer cell lines. Certain derivatives demonstrate strong pro-apoptotic activity, highlighting their potential as anticancer agents (Burattini et al., 2022).

Efflux Pump Inhibition

Derivatives of 1-(1H-indol-3-yl)ethanamine have shown the ability to inhibit the Staphylococcus aureus NorA efflux pump, restoring antibacterial activity of ciprofloxacin against resistant strains. This suggests potential applications in combating antibiotic resistance (Héquet et al., 2014).

Schiff Base Formation

The compound has been utilized in the synthesis of Schiff bases, which have applications in various chemical and pharmaceutical fields (Warad et al., 2016).

Antibacterial and Antifungal Properties

Novel Schiff bases derived from tryptamine, including 2-(1H-indol-3-yl)ethanamine, have been shown to exhibit significant antimicrobial activity, indicating their potential in developing new antibacterial and antifungal agents (Rajeswari & Santhi, 2019).

Synthesis of Bcl-2 Inhibitors

2-(Phenylthio)ethanamine, a derivative of the compound, serves as an intermediate in the synthesis of Bcl-2 inhibitors, potentially useful in cancer therapy (Zhou Youjun, 2010).

Development of Anti-inflammatory Agents

A series of derivatives have been synthesized and evaluated for their anti-inflammatory activity, demonstrating potential applications in treating inflammatory conditions (Rehman et al., 2022).

Propiedades

IUPAC Name |

2-(4-bromophenyl)-2-(1H-indol-3-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrN2/c17-12-7-5-11(6-8-12)14(9-18)15-10-19-16-4-2-1-3-13(15)16/h1-8,10,14,19H,9,18H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVKRXZWUQPVJLI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(CN)C3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-bromophenyl)-2-(1H-indol-3-yl)ethan-1-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2409060.png)

![1-[4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)-3,6-dihydro-2H-pyridin-1-yl]prop-2-en-1-one](/img/structure/B2409070.png)

![3,4,5-triethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2409074.png)

![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-isopropylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2409077.png)

![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one](/img/structure/B2409081.png)

![3-(4-([1,1'-biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B2409082.png)